molecular formula C15H13N5O2S2 B10878622 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide

2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10878622
M. Wt: 359.4 g/mol
InChI Key: ONZNKZMZPQXUIK-UHFFFAOYSA-N
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Description

2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring, a thiadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves multiple steps. One common method involves the reaction of 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with 1,3,4-thiadiazole-2-yl-propanoic acid chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is unique due to its combination of a pyrimidine ring, a thiadiazole ring, and a propanamide group.

Properties

Molecular Formula

C15H13N5O2S2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C15H13N5O2S2/c1-9(13(22)19-15-20-16-8-23-15)24-14-17-11(7-12(21)18-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,21)(H,19,20,22)

InChI Key

ONZNKZMZPQXUIK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=CS1)SC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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